4-Ethoxy-4'-hydroxybiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

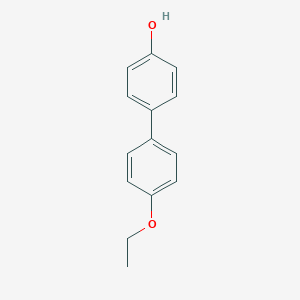

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVUMZAYQJUCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476222 | |

| Record name | 4-Ethoxy-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127972-27-4 | |

| Record name | 4-Ethoxy-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Significance

An In-depth Technical Guide to 4-Ethoxy-4'-hydroxybiphenyl for Advanced Research

This guide provides an in-depth technical overview of this compound (CAS No. 127972-27-4), tailored for researchers, scientists, and professionals in drug development. The content moves beyond simple data recitation to explain the underlying scientific principles and practical considerations essential for its application in a laboratory setting.

This compound is a derivative of the biphenyl scaffold, a privileged structure in medicinal chemistry due to its rigid conformation, which can facilitate precise interactions with biological targets. Its structural similarity to 4-hydroxybiphenyl, a known modulator of nuclear receptors, suggests its potential as a valuable compound for further investigation.[1]

-

Chemical Name: this compound[2]

The introduction of an ethoxy group in place of a hydroxyl group on one of the phenyl rings significantly alters the molecule's physicochemical properties. This modification increases lipophilicity and can influence metabolic stability by blocking a potential site of glucuronidation or sulfation, which are common metabolic pathways for phenolic compounds.[4]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

The rational application of any compound in research necessitates a thorough understanding of its physical properties. These parameters influence everything from solvent selection for synthesis and purification to formulation for biological assays.

| Property | Value | Source |

| CAS Number | 127972-27-4 | [2][3] |

| Molecular Formula | C₁₄H₁₄O₂ | [2][3] |

| Molecular Weight | 214.26 | [2][3] |

| Melting Point | 168 °C | [5] |

| Boiling Point (Predicted) | 357.4 ± 25.0 °C | [5] |

| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [5] |

| Appearance | Expected to be a white to off-white solid | [6] |

Spectroscopic Characterization (Anticipated):

-

¹H NMR: Protons on the aromatic rings would appear in the δ 6.8-7.5 ppm range. The ethoxy group would be identifiable by a characteristic triplet (CH₃) around δ 1.4 ppm and a quartet (CH₂) around δ 4.0 ppm. The phenolic proton (-OH) would present as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: Aromatic carbons would resonate in the δ 115-160 ppm region. The signals for the ethoxy group's carbons would be found upfield (CH₂ ~63 ppm, CH₃ ~15 ppm).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 214.26, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the phenolic group. C-O stretching for the ether and phenol would appear in the 1200-1300 cm⁻¹ range.

Synthesis and Purification Protocol

A reliable synthesis of this compound can be achieved via a selective mono-O-ethylation of 4,4'-dihydroxybiphenyl. The Williamson ether synthesis is a suitable and well-established method for this transformation. The primary challenge is to control the reaction to favor the mono-ethylated product over the di-ethylated byproduct.

Causality of Experimental Design:

-

Starting Material: 4,4'-Dihydroxybiphenyl (CAS 92-88-6) is commercially available and provides the core biphenyl structure.

-

Stoichiometry: Using a slight excess of the diol relative to the base and ethylating agent kinetically favors mono-alkylation. A 1:0.9:0.9 molar ratio of diol:base:ethylating agent is a rational starting point to minimize the formation of the di-ether.

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the phenol but is less harsh than hydroxides, reducing the risk of side reactions.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it readily dissolves the reactants and facilitates the SN2 reaction mechanism without interfering.

-

Purification: Column chromatography is essential to separate the desired mono-ether from unreacted starting material, the di-ether byproduct, and other impurities. The polarity difference between the diol (most polar), the mono-ether (intermediate), and the di-ether (least polar) allows for effective separation.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-dihydroxybiphenyl (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone to dissolve the starting material. Add finely ground potassium carbonate (0.9 eq).

-

Ethylating Agent: Add ethyl iodide (or diethyl sulfate) (0.9 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 6-12 hours.

-

Workup: After cooling, filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the products.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery

While specific applications of this compound are not extensively documented, its structure allows for informed hypotheses regarding its potential utility. The parent molecule, 4-hydroxybiphenyl, is known to interact with the estrogen receptor (ER) and androgen receptor (AR).[1] Therefore, the ethoxy derivative is a prime candidate for screening against these and other nuclear receptors.

Hypothetical Application: Screening for Estrogen Receptor Alpha (ERα) Binding

The compound can be evaluated as a potential selective estrogen receptor modulator (SERM). Biophysical techniques like Surface Plasmon Resonance (SPR) are ideal for initial hit identification and characterization, providing real-time, label-free kinetic data.[7]

Rationale for SPR Experiment:

-

Objective: To determine if this compound binds to the ligand-binding domain (LBD) of ERα and to quantify the binding affinity (KD) and kinetics (ka, kd).

-

Immobilization: Recombinant ERα-LBD is immobilized on a sensor chip surface. This creates a stable target for analyzing interactions.

-

Analyte: The compound is prepared in a series of concentrations and flowed over the sensor surface.

-

Data Output: Binding is detected as a change in the refractive index at the surface, measured in Response Units (RU). This data is used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Step-by-Step SPR Protocol

-

Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

-

Ligand Immobilization: Inject purified recombinant ERα-LBD over the activated surface to achieve an immobilization level of ~10,000 RU. Deactivate remaining active esters with ethanolamine.

-

Analyte Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

-

Binding Analysis: Inject the compound dilutions over the immobilized ERα-LBD surface, starting with the lowest concentration. Include buffer-only injections for double referencing.

-

Regeneration: After each analyte injection, inject a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove bound analyte and prepare the surface for the next cycle.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and affinity (KD).

Caption: A typical biophysical screening workflow using Surface Plasmon Resonance.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds provides a strong basis for safe handling protocols.[8][9][10]

-

Hazard Classification: This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard.[8] It may cause skin and eye irritation. It is also noted as being toxic to aquatic life with long-lasting effects.[8]

-

Personal Protective Equipment (PPE):

-

Handling:

-

First-Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[8][9]

-

Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[8][10]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]

-

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a biphenyl derivative with significant potential as a research tool and building block in medicinal chemistry. Its synthesis is straightforward, and its structure suggests a likely interaction with nuclear receptors, making it a compelling candidate for screening in drug discovery programs targeting endocrine pathways. Proper understanding of its physicochemical properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

- 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem. (n.d.).

- 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem. (n.d.).

- Preparation of 4-cyano-4'-hydroxybiphenyl. (1998). Google Patents.

- 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem. (n.d.).

- Process for the preparation of 4-hydroxybiphenyl. (1996). Google Patents.

- Process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid. (1986). Google Patents.

- Preparation process of 4,4-dihydroxybiphenyl. (1989). Google Patents.

- Ciulli, A. (2014). Applications of biophysical techniques in drug discovery and development. Journal of Chemometrics, 28(12), 801-802.

Sources

- 1. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 127972-27-4 [amp.chemicalbook.com]

- 4. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 127972-27-4 [m.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 4-Ethoxy-4'-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-4'-hydroxybiphenyl is a biphenyl derivative of significant interest in various scientific fields, including medicinal chemistry and materials science. Its structure, featuring a biphenyl core with ethoxy and hydroxyl substitutions at the para positions, imparts a unique combination of properties that make it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some experimental data is available, other properties can be inferred from related compounds.

| Property | Value | Source/Reference |

| CAS Number | 127972-27-4 | [1] |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Boiling Point | 357.4 °C at 760 mmHg | [2] |

| Density | 1.106 g/cm³ | [2] |

| Melting Point | Estimated: 170-185 °C | Inferred from[3] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | Inferred from related compounds |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

Synthesis and Reactivity

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis . This method involves the reaction of the monosodium salt of 4,4'-dihydroxybiphenyl with an ethylating agent.

Proposed Synthetic Workflow: Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: In a round-bottom flask, dissolve 4,4'-dihydroxybiphenyl in a suitable polar aprotic solvent (e.g., anhydrous DMF or THF).

-

Add one equivalent of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at 0 °C to form the monosodium salt. The reaction is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or a clear solution is formed.

-

Ethylation: To the resulting solution, add one equivalent of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl core, the ethoxy group, and the hydroxyl proton. The aromatic protons will appear as a set of doublets and triplets in the range of δ 6.8-7.5 ppm. The ethoxy group will exhibit a triplet at approximately δ 1.4 ppm (CH₃) and a quartet at around δ 4.0 ppm (OCH₂). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and the two carbons of the ethoxy group. The carbon attached to the hydroxyl group will be shifted downfield compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[4]

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[4]

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.[4]

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether and phenol): Strong absorptions in the 1000-1300 cm⁻¹ range.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 214. Key fragmentation patterns would involve the loss of an ethyl group ([M-29]⁺) and subsequent loss of carbon monoxide from the phenoxy cation.

Applications in Drug Development

Biphenyl derivatives are prevalent in medicinal chemistry due to their rigid scaffold, which can effectively orient functional groups for optimal interaction with biological targets.

Potential Estrogenic Activity

Substituted 4-hydroxybiphenyls have been shown to possess estrogenic activity.[6][7] The structural similarity of this compound to known estrogen receptor modulators suggests that it may also interact with estrogen receptors (ERs). The phenolic hydroxyl group is a key pharmacophoric feature for ER binding. Further investigation into its binding affinity for ERα and ERβ and its functional activity (agonist or antagonist) is warranted.

Caption: Potential mechanism of estrogen receptor modulation.

Precursor for Liquid Crystals

The rigid, rod-like structure of biphenyl derivatives makes them excellent precursors for the synthesis of liquid crystals.[8][9] The presence of the terminal hydroxyl group in this compound allows for further chemical modification to introduce mesogenic properties, which are essential for applications in display technologies.

Safety and Handling

Substituted biphenyls should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[10][11][12][13][14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a versatile chemical compound with significant potential in both medicinal chemistry and materials science. Its synthesis via established methods like the Williamson ether synthesis is straightforward. While a complete experimental characterization is still needed, its predicted properties, based on closely related analogs, provide a solid foundation for its use in research and development. Further studies to elucidate its specific biological activities and material properties are encouraged to fully realize its potential.

References

- (2025, March 7). Drug Discovery Chemistry. Drug Discovery Chemistry.

- Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl.

- New Jersey Department of Health. (n.d.). Biphenyl - Hazardous Substance Fact Sheet.

- Inchem.org. (n.d.). ICSC 0106 - BIPHENYL.

- Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0179059).

- Olsen, C. M., et al. (2003). Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7. Toxicology in Vitro, 17(4), 449-462.

- PubChem. (n.d.). 4-Methoxybiphenyl.

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- ResearchGate. (n.d.). Williamson ether synthesis.

- Moore, M., et al. (1997). Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum. Toxicology and Applied Pharmacology, 142(1), 160-168.

- PubChem. (n.d.). 4-Hydroxybiphenyl.

- Kim, J., et al. (2021). Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl group. Liquid Crystals, 48(10), 1435-1443.

- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.

- Endo, Y., et al. (2015). Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure. Bioorganic & Medicinal Chemistry, 23(22), 7064-7070.

- The Royal Society of Chemistry. (n.d.). Supporting information for....

- Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzene.

- Yang, X., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(10), 1259-1267.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Bonefeld-Jørgensen, E. C., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Toxicology, 177(2-3), 171-183.

- Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl. Organic Syntheses, 75, 61.

- Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Smith, A. B., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15531-15536.

- PrepChem.com. (n.d.). Synthesis of 4,4'-dihydroxybiphenyl.

- SpectraBase. (n.d.). 4-Ethoxybiphenyl - Optional[13C NMR] - Chemical Shifts.

- CH2SWK. (2015, February 5). 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology.

- University of Colorado Boulder. (n.d.). IR Chart.

- ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- Yoshihara, S., et al. (2010). In vivo estrogenic potential of 4-methyl-2,4-bis(4-hydroxyphenyl)

- Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.

- Kim, J., et al. (2021). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(5), 754.

- Knowledge UChicago. (n.d.). Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- The Royal Society of Chemistry. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water Shu-Lan Mao.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Wiley-VCH. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water.

Sources

- 1. This compound CAS#: 127972-27-4 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 4-HYDROXY-4'-METHOXYBIPHENYL CAS#: 16881-71-3 [m.chemicalbook.com]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. carlroth.com [carlroth.com]

- 11. nj.gov [nj.gov]

- 12. ICSC 0106 - BIPHENYL [inchem.org]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

4-Ethoxy-4'-hydroxybiphenyl synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-4'-hydroxybiphenyl

Authored by a Senior Application Scientist

Abstract

This compound is an asymmetrically substituted biaryl compound with significant potential in the development of liquid crystals, advanced polymers, and as an intermediate in the pharmaceutical industry. Its synthesis presents a unique challenge: the precise installation of two different functional groups, a hydroxyl and an ethoxy group, at the para positions of a biphenyl core. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, focusing on the underlying chemical principles, strategic considerations, and detailed experimental protocols. We will dissect two robust and widely adopted strategies: the Suzuki-Miyaura cross-coupling for direct asymmetric biaryl formation and the Williamson ether synthesis for post-coupling functionalization. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the synthesis of this compound, grounded in scientific integrity and practical, field-proven insights.

Strategic Overview: A Retrosynthetic Approach

The synthesis of an asymmetrically substituted molecule like this compound requires careful planning. A retrosynthetic analysis reveals two primary logical disconnections of the target molecule, leading to two distinct and viable synthetic strategies.

-

Strategy A: Post-Coupling Etherification. This approach involves first constructing the core 4,4'-dihydroxybiphenyl scaffold and then selectively functionalizing one of the hydroxyl groups into an ethoxy ether. The key challenge here is achieving mono-etherification while avoiding the formation of the di-ethoxy byproduct.

-

Strategy B: Asymmetric Cross-Coupling. This modern and highly efficient strategy involves the direct coupling of two differently functionalized aromatic rings—one bearing an ethoxy group and the other a hydroxyl (or protected hydroxyl) group. The Suzuki-Miyaura cross-coupling is the preeminent method for this transformation.[1][2][3]

The choice between these strategies depends on factors such as starting material availability, desired scale, and the required purity of the final product.

Caption: Retrosynthetic analysis of this compound.

Pathway I: The Williamson Ether Synthesis Route

The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and an alkoxide.[4] In this pathway, it is applied to a pre-formed biphenyl scaffold.

Principle and Rationale

This method proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] A phenoxide ion, generated by deprotonating a hydroxyl group with a base, acts as the nucleophile, attacking an electrophilic ethylating agent (like ethyl iodide or diethyl sulfate).

The primary challenge is selectivity. With 4,4'-dihydroxybiphenyl as the starting material, the reaction can produce the desired mono-ether, the undesired di-ether, and unreacted starting material. To favor the mono-substituted product, the key is precise stoichiometric control. By using approximately one equivalent of base and one equivalent of the ethylating agent, the statistical probability of reacting only one of the two equivalent hydroxyl groups is maximized.

Experimental Protocol: Selective Mono-ethylation

This protocol assumes the availability of 4,4'-dihydroxybiphenyl, which can be synthesized via methods such as the alkaline hydrolysis of biphenyl-4-sulfonic acid.[6]

Materials:

-

4,4'-Dihydroxybiphenyl

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Ethyl Iodide (EtI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4,4'-dihydroxybiphenyl (1.0 equiv.).

-

Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add finely powdered anhydrous potassium carbonate (1.1 equiv.). The use of a slight excess of base ensures efficient generation of the phenoxide.

-

Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add ethyl iodide (1.0-1.1 equiv.) dropwise at room temperature. The reaction is typically exothermic; maintain the temperature below 40°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of the product spots (mono- and di-ether).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue (a mixture of starting material, mono-ether, and di-ether) must be purified. Flash column chromatography on silica gel using a gradient of hexane/ethyl acetate is the most effective method for separating the components.

Caption: Workflow for the Williamson Ether Synthesis pathway.

Pathway II: The Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, renowned for its efficiency in forming C-C bonds, particularly in the construction of biaryl systems.[3] It offers a direct and often higher-yielding route to asymmetrically substituted biphenyls.

Principle and Rationale

The reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide (or triflate) using a palladium catalyst and a base. The catalytic cycle involves three key steps:[7][8]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.

-

Transmetalation: The organic group from the boron compound is transferred to the palladium center. This step requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

For the synthesis of this compound, the most logical coupling partners are (4-hydroxyphenyl)boronic acid and 4-bromo-1-ethoxybenzene . Both precursors are commercially available, making this a convergent and efficient approach. The free hydroxyl group on the boronic acid is generally well-tolerated under the basic conditions of the Suzuki coupling, avoiding the need for protection and deprotection steps.

Experimental Protocol: Asymmetric Suzuki Coupling

Materials:

-

(4-Hydroxyphenyl)boronic acid

-

4-Bromo-1-ethoxybenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate/Ligand system

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

Toluene and Water (or 1,4-Dioxane/Water)

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine (4-hydroxyphenyl)boronic acid (1.2-1.5 equiv.), 4-bromo-1-ethoxybenzene (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of Toluene:Water). It is critical to thoroughly degas the mixture to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling argon or nitrogen through the solution for 20-30 minutes or by several freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the 4-bromo-1-ethoxybenzene is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.

-

Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~5-6. This ensures the phenolic product is in its neutral form for efficient extraction. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Caption: Workflow for the Suzuki-Miyaura cross-coupling pathway.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route is a critical decision in drug development and materials science, balancing factors of efficiency, cost, and scalability.

| Parameter | Pathway I: Williamson Ether Synthesis | Pathway II: Suzuki-Miyaura Coupling | Rationale & Field Insights |

| Key Transformation | C-O Bond Formation (Etherification) | C-C Bond Formation (Biaryl Coupling) | The Suzuki coupling builds the core skeleton directly, often leading to higher overall efficiency. |

| Number of Steps | Potentially more (if 4,4'-dihydroxybiphenyl is not available) | Fewer (if precursors are available) | A convergent synthesis like the Suzuki route is generally preferred for minimizing step-count and maximizing yield. |

| Typical Yields | Moderate (Selectivity is the main issue) | Good to Excellent | The high efficiency and functional group tolerance of the Suzuki reaction often result in superior yields.[1] |

| Purification | Challenging separation of mono- vs. di-etherified products | Generally straightforward separation from precursors | Separating products with very similar polarities (mono- vs. di-ether) is often more difficult than separating product from starting materials. |

| Scalability | Moderate; stoichiometric control can be difficult on a large scale. | Highly scalable; widely used in industrial processes. | Palladium-catalyzed reactions are a mainstay of industrial pharmaceutical synthesis. |

| Reagent Cost | Lower cost base and alkylating agents. | Higher cost of palladium catalyst and boronic acid precursors. | While catalyst cost is higher, it is used in small quantities. Overall process economy may favor the Suzuki route due to higher yields and fewer steps. |

Quality Control and Spectroscopic Characterization

Validation of the final product's identity and purity is non-negotiable. Standard analytical techniques are employed.

-

¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton. Expected chemical shifts can be predicted or compared to literature values.[9]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (Expected [M+H]⁺ for C₁₄H₁₄O₂: ~215.10).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ensuring it meets the stringent requirements for its intended application.

Conclusion

Both the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling represent viable pathways for the synthesis of this compound.

-

The Williamson ether synthesis approach, while conceptually simple, is hampered by the practical challenge of achieving selective mono-alkylation, which complicates purification and can lower overall yields.

-

The Suzuki-Miyaura cross-coupling , in contrast, offers a more elegant and direct solution. Its ability to form the asymmetric biaryl core in a single, high-yielding step from readily available precursors makes it the superior strategy for both laboratory-scale synthesis and industrial production. The reaction's robustness, scalability, and high functional group tolerance underscore its status as a premier tool in modern organic chemistry.

For researchers and drug development professionals, the Suzuki-Miyaura pathway represents the most efficient and reliable method for obtaining high-purity this compound, facilitating further research and application development.

References

- Utah Tech University. Williamson Ether Synthesis.

- Wikipedia. Williamson ether synthesis.

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).

- NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. (2026-01-06).

- Professor Dave Explains. Williamson Ether Synthesis. (2018-08-29).

- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023).

- PubChem. 4-Methoxybiphenyl.

- Google Patents. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.

- The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.

- Google Patents. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.

- SpectraBase. 4'-Methoxy-biphenyl-4-carboxylic acid.

- The Royal Society of Chemistry. Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water.

- SpectraBase. 4-Ethoxybiphenyl - Optional[13C NMR] - Chemical Shifts.

- Google Patents. US5847234A - Process for the preparation of 4-hydroxybiphenyl.

- PubChem. 4-Hydroxybiphenyl.

- Google Patents. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.

- Wikipedia. 4-Phenylphenol.

- Journal of the American Chemical Society. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022-08-15).

- NROChemistry. Suzuki Coupling: Mechanism & Examples.

- Organic Chemistry Portal. Suzuki Coupling.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents [patents.google.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4-Ethoxy-4'-hydroxybiphenyl: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-4'-hydroxybiphenyl, a biphenyl derivative of interest in medicinal chemistry and materials science. While not a widely studied compound, its structural similarity to other biologically active and materially significant biphenyls warrants a detailed examination. This document elucidates the logical synthetic pathways, predicted physicochemical and spectroscopic properties, and potential biological relevance of this compound, drawing upon established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Historical Context

The discovery of this compound is not marked by a singular, seminal publication. Instead, its existence and potential utility are a logical extension of the rich history of biphenyl chemistry. The biphenyl scaffold is a key structural motif in numerous applications, from liquid crystals to pharmaceuticals. The parent compound, 4-hydroxybiphenyl (also known as 4-phenylphenol), has been a known industrial chemical for decades, utilized as an intermediate in the synthesis of resins, dyes, and agrochemicals.[1][2]

The functionalization of the 4-hydroxybiphenyl core, particularly through etherification of the phenolic hydroxyl group, represents a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of an ethoxy group can alter a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. Therefore, the "discovery" of this compound can be viewed as an outcome of systematic structure-activity relationship (SAR) studies within the broader class of biphenyl derivatives.

Synthetic Strategies: A Two-Step Approach

The synthesis of this compound can be logically approached through a two-step sequence: first, the construction of the 4-hydroxybiphenyl backbone, followed by the selective etherification of one of the hydroxyl groups. For the purpose of this guide, we will consider the synthesis starting from commercially available precursors.

Step 1: Synthesis of the 4-Hydroxybiphenyl Core via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This reaction offers high yields and functional group tolerance under relatively mild conditions. The synthesis of 4-hydroxybiphenyl can be efficiently achieved by coupling a phenylboronic acid with a halogenated phenol.

Figure 1: Suzuki-Miyaura coupling for the synthesis of 4-hydroxybiphenyl.

Experimental Protocol: Synthesis of 4-Hydroxybiphenyl

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and water to partition the mixture. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-hydroxybiphenyl.

Step 2: Selective O-Ethylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[4][5] This SN2 reaction is well-suited for the O-ethylation of the phenolic hydroxyl group of 4-hydroxybiphenyl.

Figure 2: Williamson ether synthesis for the O-ethylation of 4-hydroxybiphenyl.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybiphenyl (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, used with caution).

-

Alkylating Agent Addition: To the stirring suspension, add an ethyl halide, such as ethyl iodide or ethyl bromide (1.1 eq), dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-18 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Quench the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are predicted based on its structure and comparison with related compounds.

| Property | Predicted/Reported Value | Source |

| Molecular Formula | C₁₄H₁₄O₂ | - |

| Molecular Weight | 214.26 g/mol | - |

| Melting Point | 168 °C | [6] |

| Boiling Point | 357.4 ± 25.0 °C (Predicted) | [6] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [6] |

| LogP | ~3.5 (Estimated) | - |

| CAS Number | 127972-27-4 | [6] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the two aromatic rings.

-

Ethoxy Group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.0 ppm (2H, -O-CH₂-).

-

Aromatic Protons: A series of doublets and multiplets in the range of 6.8-7.6 ppm, corresponding to the eight aromatic protons. The protons on the ethoxy-substituted ring will be slightly more shielded (upfield) compared to those on the hydroxy-substituted ring.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between 5.0 and 9.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the ethoxy group and the aromatic carbons.

-

Ethoxy Group: Signals at approximately 15 ppm (-CH₃) and 63 ppm (-O-CH₂-).

-

Aromatic Carbons: Multiple signals in the aromatic region (115-160 ppm). The carbons attached to the oxygen atoms will be the most downfield. The carbon bearing the ethoxy group is expected around 158 ppm, and the carbon with the hydroxyl group around 155 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorptions:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.[7]

-

C-H Stretches (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹ from the ethoxy group.

-

C=C Stretches (Aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.[7]

-

C-O Stretches: A strong, characteristic absorption for the aryl ether around 1250 cm⁻¹ and for the phenol around 1220 cm⁻¹.[6]

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 214. Key fragmentation patterns would likely involve:

-

Loss of an ethyl radical (-CH₂CH₃): A fragment ion at m/z = 185.

-

Loss of ethene (-CH₂=CH₂): A fragment ion at m/z = 186.

-

Cleavage of the ether bond: Leading to ions corresponding to the ethoxyphenyl and hydroxyphenyl moieties.

Potential Biological Activity and Applications

While there is a lack of direct studies on the biological activity of this compound, its structural similarity to other biphenyls allows for informed speculation on its potential roles.

-

Endocrine System Modulation: Many hydroxylated biphenyls are known to interact with estrogen receptors.[8][9] It is plausible that this compound could exhibit similar endocrine-disrupting or modulating properties. The presence of the phenolic hydroxyl group is often crucial for such activity.

-

Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals. Biphenyl derivatives have also been investigated for their anti-inflammatory effects.[8] The phenolic moiety in this compound suggests it may possess antioxidant properties.

-

Enzyme Inhibition: The biphenyl scaffold is present in various enzyme inhibitors. For instance, some biphenyl derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes.[8] Further research would be needed to determine if this compound has any specific enzyme inhibitory effects.

-

Precursor for Drug Discovery: Perhaps the most immediate application for this compound is as a building block in drug discovery programs. The ethoxy and hydroxyl groups provide handles for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Conclusion and Future Outlook

This compound is a structurally interesting biphenyl derivative that can be readily synthesized using established and robust chemical methodologies. While its specific properties and biological activities have not been extensively documented, its relationship to well-studied biphenyls provides a strong foundation for predicting its characteristics and potential applications. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical and spectroscopic properties, and a systematic evaluation of its biological activities, particularly in the areas of endocrine modulation, antioxidant potential, and enzyme inhibition. This compound represents a valuable, yet underexplored, scaffold for the development of new functional materials and therapeutic agents.

References

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH.

- SpectraBase. (n.d.). 4-Ethoxybiphenyl - Optional[13C NMR] - Chemical Shifts.

- LookChem. (n.d.). 4-Phenylphenol synthesis.

- Wiley Online Library. (n.d.). Supporting Information.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- Khan Academy. (n.d.). Williamson ether synthesis.

- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- PubChem. (n.d.). 4-Methoxybiphenyl.

- ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon....

- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.

- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- LookChem. (n.d.). 4-Phenylphenol 92-69-3 wiki.

- Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.

- PubMed. (n.d.). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'.

- ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- SlidePlayer. (n.d.). Interpretation of mass spectra.

- Wikipedia. (n.d.). 4-Phenylphenol.

- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.

- PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.

- ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.

- National Center for Biotechnology Information. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.

- PubMed. (2010, February 23). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Structural Analysis of 4-Ethoxy-4'-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive structural analysis of 4-Ethoxy-4'-hydroxybiphenyl, a biphenyl derivative of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering a deep dive into the experimental methodologies and the scientific rationale underpinning the structural elucidation of this compound. We will explore its synthesis, purification, and detailed characterization by a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Furthermore, we will touch upon its metabolic fate, drawing comparisons with related biphenyl compounds.

Introduction: The Significance of Biphenyl Scaffolds

Biphenyl and its derivatives represent a privileged scaffold in drug discovery and materials science. Their rigid, planar structure provides a foundation for constructing molecules with specific three-dimensional arrangements, enabling precise interactions with biological targets or conferring desirable photophysical properties. This compound, with its terminal ethoxy and hydroxyl groups, presents an interesting case for studying the influence of asymmetric functionalization on the molecule's overall properties, including its potential as a synthetic intermediate and its metabolic stability.

This guide is structured to provide not just the "what" but the "why" behind the analytical workflow, offering insights into experimental design and data interpretation that are critical for researchers in the field.

Synthesis and Purification: Obtaining Analytical-Grade Material

The successful structural analysis of any compound begins with its synthesis and purification to a high degree of purity. For this compound (C₁₄H₁₄O₂), two primary synthetic strategies are viable: the Suzuki-Miyaura cross-coupling and the Williamson ether synthesis.

Proposed Synthetic Routes

A. Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction offers a direct route to the biphenyl core. The reaction would involve the coupling of a protected 4-hydroxyphenylboronic acid with 4-bromo- or 4-iodophenetole. The use of a protecting group on the hydroxyl function of the boronic acid is crucial to prevent self-coupling and other side reactions.

B. Williamson Ether Synthesis: An alternative approach involves the formation of the ether linkage as the final step. This would entail the reaction of 4,4'-dihydroxybiphenyl with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. Careful control of stoichiometry is necessary to favor mono-ethoxylation.

A general workflow for a plausible Suzuki-Miyaura synthesis is presented below.

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Purification by Recrystallization

Achieving high purity is paramount for accurate spectroscopic analysis. Recrystallization is a powerful technique for purifying solid organic compounds.

Step-by-Step Methodology:

-

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective for polar biphenyls.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature.

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| CAS Number | 127972-27-4 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 168 °C (predicted) | [2] |

| Boiling Point | 357.4 °C at 760 mmHg (predicted) | [1] |

| Density | 1.106 g/cm³ (predicted) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group.

-

Aromatic Region (δ 6.8-7.5 ppm): The four protons on each phenyl ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two sets of doublets. The protons on the hydroxyl-substituted ring are expected to be slightly more upfield due to the electron-donating nature of the hydroxyl group compared to the ethoxy group.

-

Ethoxy Group: A quartet at approximately δ 4.0 ppm (for the -OCH₂- protons) and a triplet at around δ 1.4 ppm (for the -CH₃ protons) are anticipated, with a coupling constant (J) of approximately 7 Hz.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the phenolic -OH group.

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the molecule's asymmetry, 12 distinct signals are expected (two pairs of carbons will be equivalent by symmetry).

-

Aromatic Carbons (δ 114-160 ppm): The carbon atoms attached to the oxygen atoms (C4 and C4') will be the most downfield. The other aromatic carbons will appear in the typical range for substituted benzene rings.

-

Ethoxy Group Carbons: The -OCH₂- carbon is expected around δ 63 ppm, and the -CH₃ carbon at approximately δ 15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺• is expected at m/z 214.

Expected Fragmentation Pattern:

-

Loss of an ethyl radical (-C₂H₅): A significant fragment at m/z 185, resulting from the cleavage of the ethoxy group.

-

Loss of ethylene (-C₂H₄): A fragment at m/z 186 via a McLafferty-type rearrangement.

-

Further fragmentation of the biphenyl core would lead to smaller fragments characteristic of aromatic systems.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the ethoxy group.

-

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region for the aryl ether and another in the 1000-1050 cm⁻¹ region for the ethoxy group.

Metabolic Considerations

The metabolism of biphenyl and its derivatives is primarily mediated by cytochrome P450 enzymes in the liver. Hydroxylation is a common metabolic pathway. For this compound, several metabolic transformations can be anticipated:

-

O-deethylation: Enzymatic cleavage of the ethyl group from the ethoxy moiety to yield 4,4'-dihydroxybiphenyl.

-

Aromatic Hydroxylation: Introduction of additional hydroxyl groups onto the aromatic rings.

-

Conjugation: The phenolic hydroxyl groups can undergo glucuronidation or sulfation to form more water-soluble metabolites for excretion.

Caption: Plausible metabolic pathways of this compound.

Conclusion

The structural analysis of this compound requires a synergistic application of synthetic chemistry and advanced spectroscopic techniques. While direct experimental data for this specific molecule is not widely available in the public domain, a robust analytical framework can be established based on the well-understood principles of organic chemistry and spectroscopy, and by drawing comparisons with closely related analogs. This guide provides a comprehensive roadmap for researchers to synthesize, purify, and thoroughly characterize this and similar biphenyl derivatives, thereby enabling further exploration of their potential applications. The self-validating nature of combining multiple analytical techniques ensures a high degree of confidence in the final structural assignment.

References

Sources

An In-depth Technical Guide to the Phase Transition Behavior of 4-Ethoxy-4'-hydroxybiphenyl

This technical guide provides a comprehensive overview of the theoretical and experimental investigation of the phase transition behavior of 4-Ethoxy-4'-hydroxybiphenyl, a calamitic (rod-shaped) liquid crystal. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and application of liquid crystalline materials. We will delve into the fundamental principles of its mesomorphic behavior, detailed experimental protocols for its characterization, and an analysis of its expected phase transitions based on homologous series trends.

Introduction to this compound and its Mesomorphic Potential

This compound belongs to the class of 4-alkoxy-4'-hydroxybiphenyls, which are known to exhibit thermotropic liquid crystalline properties. The molecular structure, characterized by a rigid biphenyl core, a flexible ethoxy tail, and a terminal hydroxyl group, imparts the necessary anisotropy for the formation of mesophases. The interplay of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen bonding (facilitated by the hydroxyl group), governs the self-assembly of these molecules into ordered, yet fluid, liquid crystalline states upon changes in temperature. Understanding the phase transition behavior of this compound is crucial for its potential applications in areas such as display technologies, sensors, and as a medium for anisotropic polymerization.

Theoretical Framework of Phase Transitions in Calamitic Liquid Crystals

The phase transitions in thermotropic liquid crystals like this compound are driven by changes in thermal energy, which affect the degree of molecular ordering. As the temperature is varied, the compound can transition between the highly ordered crystalline solid state, various liquid crystalline mesophases (such as nematic and smectic phases), and the disordered isotropic liquid state.

-

Crystalline (Cr): At low temperatures, the molecules are arranged in a highly ordered three-dimensional lattice with both positional and orientational order.

-

Smectic (Sm) Phases: These are layered structures where the molecules have orientational order and some degree of positional order, being arranged in well-defined layers. Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the orientation of the molecular long axis with respect to the layer normal.

-

Nematic (N) Phase: In this phase, the molecules have long-range orientational order, meaning they tend to align along a common direction (the director), but they lack long-range positional order. This phase is characterized by its fluidity.

-

Isotropic (I) Liquid: At high temperatures, thermal energy overcomes the ordering forces, and the molecules are randomly oriented and positioned, resulting in a conventional liquid.

The transitions between these phases are associated with specific changes in thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS), which can be precisely measured using techniques like Differential Scanning Calorimetry.

Experimental Characterization of Phase Transitions

A multi-technique approach is essential for the unambiguous characterization of the phase transition behavior of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the temperatures and enthalpies of phase transitions.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting, clearing) and exothermic (crystallization) peaks. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Expected Thermogram for this compound:

Based on the behavior of the homologous series of 4-alkoxy-4'-hydroxybiphenyls, we can anticipate the following transitions upon heating: a crystal-to-mesophase transition and a mesophase-to-isotropic liquid transition. The presence of multiple mesophases would result in additional peaks.

Data Presentation:

| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH, kJ/mol) |

| Crystal to Nematic (Cr → N) | Data not available | Data not available | Data not available |

| Nematic to Isotropic (N → I) | Data not available | Data not available | Data not available |

Polarized Optical Microscopy (POM)

POM is a crucial technique for the direct observation and identification of liquid crystalline phases based on their unique optical textures.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is placed on a clean glass slide and covered with a coverslip.

-

Heating and Cooling Stage: The slide is placed on a hot stage that allows for precise temperature control.

-

Observation: The sample is observed through a polarizing microscope with crossed polarizers as it is heated and cooled.

-

Texture Identification: The characteristic optical textures that appear in different temperature ranges are recorded and compared with known textures of various liquid crystal phases (e.g., Schlieren texture for nematic, focal-conic fan texture for smectic A).

Workflow for POM Analysis:

Caption: Experimental workflow for Polarized Optical Microscopy.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structural parameters of the different phases, such as layer spacing in smectic phases.

Experimental Protocol:

-

Sample Preparation: The this compound sample is loaded into a capillary tube and placed in a temperature-controlled sample holder.

-

Data Collection: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles.

-

Analysis: The diffraction pattern (a plot of scattered intensity versus scattering angle, 2θ) is analyzed.

-

Small-angle X-ray scattering (SAXS) is used to determine the layer spacing in smectic phases, which appear as sharp reflections at low angles.

-

Wide-angle X-ray scattering (WAXS) provides information about the short-range positional order and intermolecular distances, appearing as a diffuse halo for liquid crystalline phases.

-

Relationship between Characterization Techniques:

Caption: Interrelation of key analytical techniques.

Expected Phase Transition Behavior of this compound

While specific experimental data for this compound is not available in the reviewed literature, we can infer its likely behavior based on the trends observed in the homologous series of 4-alkoxy-4'-hydroxybiphenyls. Generally, as the alkyl chain length increases in such series, there is a tendency for the appearance and stabilization of smectic phases in addition to the nematic phase. Given its relatively short ethoxy chain, this compound is expected to exhibit an enantiotropic nematic phase. The presence of a smectic phase is possible, but less likely compared to longer-chain homologues.

The hydroxyl group is expected to promote intermolecular hydrogen bonding, which can lead to the formation of dimers or larger aggregates, influencing the stability and type of the mesophases.

Conclusion

The phase transition behavior of this compound is a critical aspect of its characterization and potential application. This guide has outlined the theoretical basis for its mesomorphic behavior and provided detailed, field-proven protocols for its experimental investigation using DSC, POM, and XRD. While specific transition temperatures and enthalpies for this compound require experimental determination, the methodologies and expected trends discussed herein provide a solid framework for researchers and scientists in the field of liquid crystals. The synergistic use of these techniques will enable a complete and accurate elucidation of the rich and complex phase behavior of this promising liquid crystalline material.

References

- Hsu, C. S., & Percec, V. (1986). Synthesis and Characterization of Liquid Crystalline Polysiloxanes Containing Benzyl Ether Mesogens. Case Western Reserve University, Department of Macromolecular Science. [Link]

- Paterson, D. A., Gao, M., Kim, Y.-K., Jamali, A., Finley, K. L., Robles-Hernández, B., ... & Imrie, C. T. (2019). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl.

- Chauhan, B. C., et al. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117. [Link]

- Shaikh, V. A., et al. (2015). Mesomorphism and Molecular Structure: Novel Homologous Series 4-(4′-n-alkoxy cinnamoyloxy)

- PubChem. 4-Hydroxybiphenyl.

- NIST. p-Hydroxybiphenyl. National Institute of Standards and Technology. [Link]

- NIST. o-Hydroxybiphenyl. National Institute of Standards and Technology. [Link]

- NIST. 4-Cyano-4'-hydroxybiphenyl. National Institute of Standards and Technology. [Link]

- Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?. Molecules, 28(20), 7179. [Link]

- ResearchGate. (2019). The effect of intermolecular actions on the mesomorphic properties of alkenoxy biphenyl-based liquid crystals. [Link]

- ResearchGate. (2001). Phase transitions in molecular crystal 4,4′-bis(6-hydroxy-1-hexyloxy)

- ResearchGate. (2015). Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety. [Link]

- Karahuseyinoglu, N., & Cinar, M. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1180, 649-655. [Link]

A Technical Guide to the Solubility of 4-Ethoxy-4'-hydroxybiphenyl in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Ethoxy-4'-hydroxybiphenyl, a biphenyl derivative of significant interest in pharmaceutical and materials science research. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility in common organic solvents. We present a theoretical framework based on its molecular structure and the physicochemical properties of analogous compounds. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound, ensuring reliable and reproducible results. This includes a step-by-step guide to the isothermal equilibrium solubility (shake-flask) method and a validated High-Performance Liquid Chromatography (HPLC) protocol for precise quantification.

Introduction: The Scientific Imperative for Understanding Solubility

This compound is a bi-functional organic molecule featuring a biphenyl core, a polar hydroxyl group, and a moderately polar ethoxy group. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its application in drug development and polymer chemistry. The solubility of an active pharmaceutical ingredient (API) or a monomer is a critical parameter that influences its bioavailability, processability, and formulation. A thorough understanding of its behavior in various organic solvents is therefore not merely academic but a practical necessity for any researcher working with this compound.

The biphenyl structure itself is non-polar and hydrophobic, leading to good solubility in non-polar organic solvents[1][2]. The introduction of a hydroxyl group, as seen in 4-hydroxybiphenyl, significantly increases polarity and introduces the capacity for hydrogen bonding, thereby altering its solubility profile to favor more polar solvents[3][4]. The further addition of an ethoxy group in this compound creates a molecule with a nuanced solubility, where both hydrogen bond donating (hydroxyl) and accepting (ethoxy, hydroxyl) capabilities, alongside the hydrophobic biphenyl core, play a role.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute (this compound) and the solvent are key determinants of miscibility[5].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, suggesting good solubility.

-